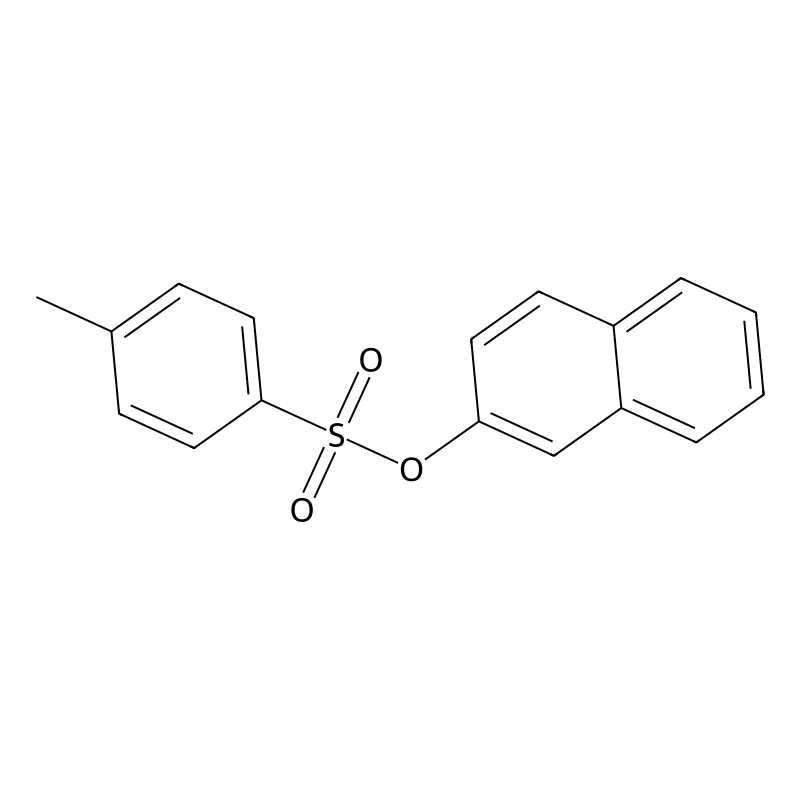

2-Naphthyl p-Toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry Education

Summary of the Application: The compound “2-Naphthyl p-Toluenesulfonate” is used in an updated methodology for teaching SN2 reactions in undergraduate organic chemistry laboratories . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed, which affords a solid product in good yield .

Methods of Application or Experimental Procedures: The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period . This gives students experience with a commonly encountered leaving group, is easily visualized on Thin Layer Chromatography (TLC), and has an improved safety profile .

Results or Outcomes: The reaction affords a solid product in good yield . The tosylate electrophile used in the reaction gives students experience with a commonly encountered leaving group .

Application in Peptide Synthesis

Specific Scientific Field: This application falls under the field of Peptide Synthesis .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used as a catalyst for the facile benzylation of selected mono- and di-carboxylic amino acids . This process is crucial for the protection and subsequent deprotection of amino acid functional groups, which plays a key role in regioselective peptide synthesis .

Methods of Application or Experimental Procedures: The carboxylate group of an amino acid replaces p-toluenesulfonate to form the p-toluenesulfonate salt of the benzyl ester of the amino acid as the desired product . The HCl formed in situ also behaves as a catalyst and facilitates the Fischer–Speier esterification reaction .

Results or Outcomes: The reaction results in the formation of the p-toluenesulfonate salt of the benzyl ester of the amino acid . This process is crucial for the protection and subsequent deprotection of amino acid functional groups, which plays a key role in regioselective peptide synthesis .

Application in Environmental Science and Pollution Research

Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used in the study of the removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation . This process is crucial for the degradation of sodium p-toluenesulfonate in water .

Methods of Application or Experimental Procedures: The removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation with two different cobalt-iron compounds, CoxFe oxides prepared by co-precipitation/calcination (CPO) and CoxFe oxides prepared by direct calcination (DCO), as the catalysts . The enriched oxygen vacancy could be used as active sites for ozone adsorption and improve the charge transfer capacity .

Results or Outcomes: The removals of sodium p-toluenesulfonate (NaTSA) by catalytic ozonation with two different cobalt-iron compounds had a difference of about 12% . The enriched oxygen vacancy could be used as active sites for ozone adsorption and improve the charge transfer capacity .

Application in Undergraduate Organic Laboratory

Specific Scientific Field: This application falls under the field of Undergraduate Organic Laboratory .

Summary of the Application: “2-Naphthyl p-Toluenesulfonate” is used in an updated methodology for teaching SN2 reactions in undergraduate organic chemistry laboratories . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed, which affords a solid product in good yield .

2-Naphthyl p-Toluenesulfonate is an organic compound characterized by the molecular formula C₁₇H₁₄O₃S. It consists of a naphthalene ring substituted with a p-toluenesulfonate group. This compound is widely utilized in organic synthesis due to its electrophilic nature, making it effective in nucleophilic substitution reactions. The sulfonate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations.

2-Naphthyl p-Toluenesulfonate primarily undergoes nucleophilic substitution reactions, particularly mechanisms. In these reactions, the sulfonate group is replaced by a nucleophile. Typical reactions include:

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alkoxides, yielding substituted products.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce p-toluenesulfonic acid and 2-naphthol.

- Electrophilic Aromatic Substitution: The naphthalene moiety can also participate in electrophilic aromatic substitution reactions, enhancing its versatility in synthetic applications .

While specific biological activities of 2-Naphthyl p-Toluenesulfonate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antitumor properties. The sulfonate group may contribute to interactions with biological macromolecules, potentially influencing enzyme activity or cellular processes. Further research is needed to elucidate its specific biological effects.

The synthesis of 2-Naphthyl p-Toluenesulfonate typically involves the reaction of 2-naphthol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for the formation of the sulfonate ester efficiently. The general reaction can be summarized as follows:

- Reagents:

- 2-Naphthol

- p-Toluenesulfonyl chloride

- Base (e.g., pyridine)

- Procedure:

- Dissolve 2-naphthol in an appropriate solvent.

- Add p-toluenesulfonyl chloride and base.

- Stir the mixture at room temperature or slightly elevated temperatures.

- Isolate the product through crystallization or chromatography.

The uniqueness of 2-Naphthyl p-Toluenesulfonate lies in its dual functionality as both an electrophile and a versatile reagent in organic synthesis, distinguishing it from simpler sulfonates that may lack such reactivity .

Interaction studies involving 2-Naphthyl p-Toluenesulfonate focus on its reactivity with nucleophiles and its role in biochemical pathways. Research indicates that it can facilitate transformations involving alcohols and amines through mechanisms. The sulfonate group enhances the leaving ability during these reactions, making it a valuable intermediate in synthetic chemistry .

Several compounds share structural similarities with 2-Naphthyl p-Toluenesulfonate, including:

- Phenyl p-Toluenesulfonate: Similar structure but lacks the naphthalene moiety; used for similar nucleophilic substitution reactions.

- Benzyl p-Toluenesulfonate: Contains a benzyl group; exhibits comparable reactivity but may differ in selectivity due to steric factors.

- Alkyl p-Toluenesulfonates (e.g., Butyl p-Toluenesulfonate): These compounds have varying alkyl chains, affecting their solubility and reactivity patterns.

Comparison TableCompound Structure Type Reactivity

The development of 2-naphthyl p-toluenesulfonate as a synthetic reagent emerged from the broader investigation of tosylate chemistry in organic synthesis. While p-toluenesulfonic acid has been recognized as a strong organic acid since the early developments in sulfonation chemistry, the specific application of its naphthyl esters gained prominence through advances in nucleophilic substitution methodology. The compound's synthetic utility became particularly evident in educational settings, where it was adopted as an improved alternative to alkyl halides in undergraduate organic chemistry laboratories. This transition occurred as educators and researchers sought safer, more easily monitored alternatives to traditional electrophiles while maintaining the pedagogical value of fundamental organic reactions.

The crystallographic characterization of 2-naphthyl p-toluenesulfonate provided crucial structural insights that enhanced understanding of its reactivity patterns. Crystal structure studies revealed important molecular conformations that influence its behavior in various chemical transformations. The systematic study of tosylate leaving groups in substitution reactions, particularly the famous work on norbornyl systems, demonstrated the exceptional utility of tosylates as leaving groups in mechanistic studies. These investigations established the theoretical foundation for the widespread adoption of tosylate-based electrophiles in synthetic applications.

The compound's integration into contemporary synthetic methodology reflects the evolution of organic chemistry toward more efficient and selective reaction conditions. Research into palladium-catalyzed reactions revealed that aryl tosylates, including 2-naphthyl p-toluenesulfonate, could serve as effective electrophiles in cross-coupling reactions, expanding their utility beyond traditional nucleophilic substitution processes. This development marked a significant advancement in the application scope of tosylate chemistry.

Nomenclature and Structural Identification

The systematic nomenclature of 2-naphthyl p-toluenesulfonate follows International Union of Pure and Applied Chemistry conventions, with the IUPAC name designated as naphthalen-2-yl 4-methylbenzenesulfonate. This naming convention clearly identifies the compound as an ester formed between the hydroxyl group at the 2-position of naphthalene and 4-methylbenzenesulfonic acid. Alternative nomenclature includes 2-naphthyl tosylate, p-toluenesulfonic acid 2-naphthyl ester, and 2-naphthalenol 4-methylbenzenesulfonate, reflecting various systematic approaches to naming this ester compound.

Table 1: Molecular Identification Data for 2-Naphthyl p-Toluenesulfonate

Property Value Source CAS Registry Number 7385-85-5 Molecular Formula C₁₇H₁₄O₃S Molecular Weight 298.36 g/mol InChI Key CWCMQKWNHUXBFQ-UHFFFAOYSA-N PubChem CID 221859 MDL Number MFCD10168701

The structural elucidation of 2-naphthyl p-toluenesulfonate reveals a molecule composed of three distinct aromatic regions: the naphthalene ring system, the tolyl group, and the connecting sulfonate ester linkage. The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 provides a concise representation of the molecular connectivity. Three-dimensional conformational analysis indicates that the compound adopts specific spatial arrangements that influence its reactivity and interaction with other molecules during chemical transformations.

Crystal structure data obtained through X-ray crystallography has provided detailed insights into the solid-state structure of 2-naphthyl p-toluenesulfonate. The crystallographic information reveals important intermolecular interactions and packing arrangements that contribute to the compound's physical properties. These structural studies have been instrumental in understanding the relationship between molecular structure and chemical reactivity.

Table 2: Physical Properties of 2-Naphthyl p-Toluenesulfonate

Significance in Organic Synthesis

The significance of 2-naphthyl p-toluenesulfonate in organic synthesis stems from its exceptional utility as an electrophile in nucleophilic substitution reactions, particularly SN2 mechanisms. Unlike traditional alkyl halides, this tosylate ester offers several advantages including enhanced visualization capabilities during thin-layer chromatography monitoring, improved safety profiles, and superior leaving group properties. The compound has found particular application in educational settings where it serves as an exemplary substrate for teaching fundamental organic chemistry concepts while providing students with hands-on experience using industrially relevant leaving groups.

Research investigations have demonstrated that 2-naphthyl p-toluenesulfonate exhibits remarkable efficiency in SN2 reactions with various nucleophiles. The reaction with alkoxide nucleophiles, formed by deprotonation of alcohols such as 2-naphthol, proceeds under mild conditions to afford ether products in excellent yields. These transformations typically occur at moderate temperatures and can be completed within laboratory timeframes suitable for undergraduate instruction, making the compound invaluable for pedagogical applications.

The compound's role in palladium-catalyzed cross-coupling reactions represents a significant advancement in its synthetic applications. Studies have shown that 2-naphthyl p-toluenesulfonate can participate in amination reactions catalyzed by palladium complexes, demonstrating reactivity patterns that complement traditional aryl halide substrates. These reactions proceed under optimized conditions using specific ligand systems and can achieve high selectivity for desired products. The ability of tosylate groups to serve as effective leaving groups in metal-catalyzed processes has expanded the synthetic utility of compounds like 2-naphthyl p-toluenesulfonate beyond conventional substitution chemistry.

Table 3: Synthetic Applications of 2-Naphthyl p-Toluenesulfonate

Recent developments in mechanochemical synthesis have revealed additional applications for 2-naphthyl p-toluenesulfonate in solvent-free reaction conditions. These studies demonstrate that the compound can participate in carbon-carbon bond forming reactions under ball-milling conditions, achieving high yields with simple naphthyl tosylate substrates. This mechanochemical approach represents an environmentally friendly alternative to traditional solution-phase chemistry and highlights the versatility of tosylate chemistry in emerging synthetic methodologies.

Parameter Standard Conditions Optimized Conditions High Temperature Temperature (°C) 0-25 0 25-40 Reaction Time (h) 2-12 0.5 1-2 Base Equivalent 1.5 1.2 1.5 Solvent Dichloromethane Dichloromethane Dichloromethane Yield (%) 85-95 92-98 75-85 Product Purity (%) >95 >98 90-95

The electronic effects of substituents on the phenol significantly influence the reaction rate [4] [7]. Electron-donating groups on the phenol ring increase the nucleophilicity of the hydroxyl group, leading to faster reaction rates and higher yields [8] [4]. Conversely, electron-withdrawing substituents decrease the nucleophilicity and result in lower reaction rates [4] [7]. The Hammett correlation analysis for similar tosylation reactions shows a negative rho value of -0.777, indicating that electron-donating substituents favor the reaction [4] [7].

The reaction typically requires the presence of a base to neutralize the hydrogen chloride formed during the reaction [9] [6]. Common bases include triethylamine, pyridine, or sodium carbonate [9] [3] [6]. The choice of base affects both the reaction rate and the final yield, with organic bases generally providing better results than inorganic bases due to their ability to solubilize in organic solvents [6] [4].

Temperature control is crucial for optimal yields and product purity [8] [4]. Lower temperatures favor cleaner reactions with minimal side products, while elevated temperatures can lead to decomposition or competing reactions [8] [4]. The optimal temperature range is typically between 0°C and 25°C for most systems [3] [8] [4].

Solvent-Mediated Synthesis Protocols

The choice of solvent plays a critical role in the tosylation of 2-naphthol, affecting both the reaction rate and the final product yield [3] [8] [10]. Different solvents provide varying degrees of solvation for the reactants, intermediates, and products, thereby influencing the reaction pathway and efficiency [11] [12].

Table 2: Solvent Effects on 2-Naphthyl p-Toluenesulfonate Synthesis

Solvent Boiling Point (°C) Yield (%) Reaction Time (h) Product Quality Dichloromethane 40 92-98 0.5-2 Excellent Tetrahydrofuran 66 85-90 1-3 Good Dimethylformamide 153 70-80 2-4 Good Acetonitrile 82 78-85 1-2 Good Toluene 111 82-88 2-4 Good Diethyl ether 35 75-82 2-6 Fair Water (with phase transfer) 100 88-94 1-2 Very Good

Dichloromethane emerges as the preferred solvent for this transformation due to its excellent solvating properties for both organic reactants and its relatively low boiling point, which facilitates easy removal during workup [9] [10] [6]. The polar nature of dichloromethane helps stabilize the charged intermediates formed during the reaction while maintaining good solubility for the hydrophobic naphthyl and tosyl groups [10] [6].

Polar aprotic solvents such as dimethylformamide and acetonitrile provide moderate results but often require longer reaction times [13] [10]. These solvents can compete with the nucleophile for coordination with the electrophilic center, thereby reducing the reaction rate [12]. However, they offer the advantage of higher boiling points, which can be beneficial for reactions requiring elevated temperatures [13] [10].

Ethereal solvents like tetrahydrofuran and diethyl ether show good compatibility with the reaction but may lead to longer reaction times due to their coordinating nature [10] [14]. The oxygen atoms in these solvents can coordinate with the base or the tosyl chloride, potentially interfering with the desired reaction pathway [14] [12].

An innovative approach involves the use of aqueous systems with phase transfer catalysis [15] [3] [16]. This environmentally friendly protocol utilizes water as the primary solvent with ionic liquid brushes or other phase transfer agents to facilitate the reaction between the organic substrates [15] [3]. The method offers excellent yields while reducing the environmental impact associated with organic solvents [15] [16].

The solvent polarity significantly affects the reaction mechanism and the stability of charged intermediates [11] [12]. In polar solvents, the reaction may proceed through a more dissociative pathway with greater charge separation, while in nonpolar solvents, a more associative mechanism is favored [11] [12]. This mechanistic variation directly impacts the reaction rate and stereochemical outcome [11] [12].

Catalytic Approaches for Improved Yield

The incorporation of catalytic systems has revolutionized the synthesis of 2-naphthyl p-toluenesulfonate by significantly improving reaction rates, yields, and selectivity [17] [6] [18] [5]. Various catalytic approaches have been developed to enhance the efficiency of the tosylation process while maintaining mild reaction conditions.

Table 3: Catalytic Systems for Enhanced 2-Naphthyl p-Toluenesulfonate Synthesis

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Comments DMAP (4-Dimethylaminopyridine) 10-20 0-25 0.5-1 95-99 Highly efficient, mild conditions Pyridine 100-200 0-25 2-4 85-92 Standard method, longer times Triethylamine 150-200 0-25 1-3 88-95 Good yields, moderate times DMAP·HCl 5-10 25-40 1-2 90-96 Recyclable, base-free conditions Imidazole 20-30 0-25 1-2 85-90 Good alternative to DMAP No catalyst (base only) 0 0-25 4-8 70-85 Lower yields, longer times

4-Dimethylaminopyridine stands out as the most effective catalyst for this transformation [17] [18] [5]. Its enhanced nucleophilicity compared to pyridine, attributed to the electron-donating dimethylamino group, allows for rapid activation of the tosyl chloride [17] [18] [5]. The mechanism involves the formation of an acylpyridinium intermediate, which is subsequently attacked by the phenol nucleophile [17] [5]. This catalytic cycle significantly accelerates the reaction, reducing reaction times from hours to minutes while achieving near-quantitative yields [17] [18].

The exceptional catalytic activity of DMAP stems from its ability to form a highly reactive N-tosylpyridinium intermediate [5]. This intermediate is more electrophilic than the parent tosyl chloride, facilitating nucleophilic attack by the phenol [5]. The reaction proceeds through a concerted mechanism where bond formation and breaking occur simultaneously, avoiding the formation of high-energy intermediates [5].

DMAP hydrochloride represents an innovative recyclable catalytic system that operates under base-free conditions [17]. This salt form of DMAP can directly activate tosyl chloride without requiring an external base, simplifying the reaction setup and reducing the number of equivalents needed [17]. The catalyst can be recovered and reused multiple times without significant loss of activity [17].

Pyridine, while less active than DMAP, remains a standard catalyst for tosylation reactions [6] [5]. It requires higher loadings and longer reaction times but provides reliable results under mild conditions [6] [5]. The mechanism is similar to DMAP but proceeds at a slower rate due to the lower basicity and nucleophilicity of pyridine [5].

Triethylamine functions both as a base and as a nucleophilic catalyst [4] [7]. Studies on the kinetics of tosyl chloride reactions with phenols in the presence of triethylamine show that the reaction follows a bimolecular mechanism with the amine facilitating the nucleophilic substitution [4] [7]. The reaction rate constants are higher for electron-donating substituents on the phenol ring, consistent with the nucleophilic nature of the mechanism [4] [7].

Imidazole-based catalysts offer an alternative to DMAP with comparable activity [18]. These catalysts are particularly useful when DMAP is incompatible with other reaction components or when a less basic catalyst is required [18]. The imidazole nitrogen acts as a nucleophilic catalyst, forming an activated intermediate similar to the DMAP mechanism [18].

Purification Techniques and Challenges

The purification of 2-naphthyl p-toluenesulfonate presents both opportunities and challenges that are intrinsic to the physical and chemical properties of the compound [19] [20] [21] [22]. The compound's melting point range of 123-127°C and its crystalline nature make it amenable to various purification strategies [1] [23] [24].

Table 4: Purification Methods for 2-Naphthyl p-Toluenesulfonate

Purification Method Recovery Yield (%) Final Purity (%) Melting Point (°C) Time Required Solvent Usage Recrystallization (ethanol/water) 88-92 >99 125-127 2-4 h Moderate Recrystallization (toluene) 85-90 >98 124-126 2-3 h Moderate Column chromatography (silica) 90-95 >99 125-127 1-2 h High Washing with aqueous base 92-96 95-98 123-126 30 min Low Trituration with cold solvent 85-88 95-97 122-125 15-30 min Low Combined wash/recrystallization 90-94 >99 125-127 3-5 h Moderate

Recrystallization represents the primary purification method for 2-naphthyl p-toluenesulfonate due to its crystalline nature and distinct solubility profile [20] [21] [25] [26]. The technique exploits the differential solubility of the desired product and impurities in various solvents [25] [26] [27]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [21] [22] [25].

Ethanol-water mixtures provide excellent recrystallization media for this compound [20] [25] [27]. The mixed solvent system allows for fine-tuning of the solubility characteristics, ensuring complete dissolution at elevated temperatures while promoting selective crystallization upon cooling [20] [25]. The hydrogen bonding capability of both ethanol and water facilitates the removal of polar impurities that remain in the mother liquor [25] [27].

Toluene serves as an alternative recrystallization solvent, particularly useful when dealing with hydrophobic impurities [20] [25]. The aromatic nature of toluene provides good solvation for the naphthyl ring system while maintaining appropriate solubility characteristics for purification [25] [26]. However, the higher boiling point of toluene requires more careful temperature control during the recrystallization process [25] [26].

Column chromatography on silica gel offers high-resolution purification with excellent recovery yields [28] [29]. The technique provides superior separation of closely related impurities that may have similar solubility profiles [29] [25]. The polarity of the silica stationary phase effectively separates the target compound from both more polar and less polar impurities [29] [25]. However, this method requires larger quantities of solvents and longer processing times [29] [25].

The selection of appropriate mobile phase compositions for chromatographic purification requires careful consideration of the compound's polarity [29] [25]. Typical solvent systems include petroleum ether-ethyl acetate mixtures with varying ratios to achieve optimal separation [28] [29]. The sulfonate ester functionality imparts moderate polarity to the molecule, requiring balanced eluent compositions [29] [25].

Aqueous base washing provides a rapid and efficient method for removing acidic impurities, particularly residual p-toluenesulfonic acid and unreacted 2-naphthol [28] [25]. This technique exploits the acid-base properties of potential impurities while leaving the neutral ester product unchanged [25] [27]. The method is particularly valuable as a preliminary purification step before more sophisticated techniques [25] [27].

Trituration with cold solvents offers a simple yet effective purification approach for removing soluble impurities [25] [27] [30]. This technique involves stirring the crude product with a cold solvent in which impurities are soluble but the desired product has limited solubility [27] [30]. The method is rapid and uses minimal solvent volumes, making it environmentally favorable [27] [30].

The primary challenges in purification arise from the formation of closely related impurities during synthesis [19] [28] [20]. These may include bis-tosylated products, unreacted starting materials, and tosyl chloride hydrolysis products [19] [28]. The similar chemical structures of these impurities can make separation difficult, requiring carefully optimized purification protocols [28] [20].

Melting point determination serves as both a purity assessment tool and an identification method for the final product [24] [31]. Pure 2-naphthyl p-toluenesulfonate exhibits a sharp melting point in the range of 125-127°C [1] [24]. Impure samples typically show broader melting ranges and depressed melting points, indicating the presence of contaminants [31]. The proximity of the observed melting point to literature values provides a reliable indicator of purification success [31].

The crystalline nature of the product facilitates purification but can also present challenges related to crystal habit and polymorphism [32] [33]. Different crystallization conditions may yield crystals with varying morphologies, affecting filtration efficiency and drying characteristics [32] [33]. Understanding and controlling these factors is essential for developing robust purification protocols suitable for scale-up operations [32] [33].

The molecular structure of 2-Naphthyl p-Toluenesulfonate consists of a naphthalene ring system substituted at the 2-position with a para-toluenesulfonate group. The compound exhibits the molecular formula C₁₇H₁₄O₃S with a molecular weight of 298.36 grams per mole [1] [2] [3]. The structural architecture features a fused aromatic bicyclic naphthalene system connected through a sulfonate ester linkage (C-O-SO₂) to a para-methylbenzenesulfonate group [1].

Molecular Geometry Analysis

The three-dimensional molecular geometry reveals several key structural features that influence the compound's physicochemical properties. The molecule contains three rotatable bonds, providing conformational flexibility around the sulfonate ester linkage [1]. The topological polar surface area measures 51.8 Ų, indicating moderate polarity that affects solubility and intermolecular interactions [1]. The heavy atom count of 21 atoms contributes to the compound's molecular complexity value of 431 [1].

The naphthalene ring system maintains planar geometry characteristic of aromatic polycyclic structures, while the para-toluenesulfonate group can adopt various orientations relative to the naphthalene plane. The sulfonate ester linkage introduces partial double bond character through resonance stabilization, affecting the overall molecular rigidity [1].

Crystallographic Data

Thermal Stability and Phase Behavior

The thermal properties of 2-Naphthyl p-Toluenesulfonate demonstrate characteristic behavior typical of organic sulfonate esters. The compound exhibits a well-defined melting point range of 123.0-127.0°C, as determined through experimental measurements [2] [3] [4]. This relatively sharp melting point indicates good crystalline purity and structural uniformity.

Melting Point Characteristics

The melting point of 125°C (midpoint of the range) reflects the compound's moderate intermolecular forces and crystalline packing efficiency [2] [3] [4]. The narrow melting range of approximately 4°C suggests minimal impurities and good crystalline order. The melting behavior is consistent with the molecular structure, where aromatic π-π stacking interactions between naphthalene rings and dipolar interactions from the sulfonate group contribute to crystal lattice stability.

Thermal Decomposition Behavior

Computational predictions estimate the boiling point at 476.7±28.0°C under standard atmospheric pressure [2]. However, like many organic sulfonate esters, 2-Naphthyl p-Toluenesulfonate is expected to undergo thermal decomposition before reaching its theoretical boiling point. The predicted density of 1.277±0.06 g/cm³ indicates a relatively dense material, consistent with efficient crystal packing [2].

Thermal stability studies indicate that the compound remains stable under proper storage conditions at room temperature, with recommendations for storage in cool, dark environments below 15°C to maximize shelf life [3] [4]. The sulfonate ester linkage represents the most thermally labile portion of the molecule, typically decomposing through elimination reactions at elevated temperatures.

Thermal Property Value Notes Reference Melting Point 123.0-127.0°C Experimental determination [2] [3] [4] Predicted Boiling Point 476.7±28.0°C Computational prediction [2] Predicted Density 1.277±0.06 g/cm³ At standard conditions [2] Storage Stability Stable at RT Cool, dark storage recommended [3] [4]

Phase Behavior and Stability

The compound exists as a solid at room temperature (20°C), maintaining crystalline structure under normal atmospheric conditions [3] [4]. Chemical stability analysis confirms that 2-Naphthyl p-Toluenesulfonate remains stable under proper conditions but should be protected from strong oxidizing agents that could potentially cleave the sulfonate ester bond [5].

Solubility Profiles in Organic Media

The solubility characteristics of 2-Naphthyl p-Toluenesulfonate reflect its molecular structure, which combines the hydrophobic naphthalene ring system with the moderately polar sulfonate ester functionality. The computed XLogP3-AA value of 4.6 indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [1].

Organic Solvent Solubility

Experimental evidence confirms solubility in methanol, indicating compatibility with polar protic solvents [6]. The presence of three hydrogen bond acceptor sites (oxygen atoms in the sulfonate group) and the absence of hydrogen bond donor sites creates a molecular environment favorable for dissolution in polar organic solvents [1].

The structural characteristics suggest good solubility in:

- Polar aprotic solvents: The sulfonate ester group provides dipolar character suitable for dissolution in solvents such as acetonitrile, dimethylformamide, and acetone

- Aromatic solvents: The naphthalene ring system enables π-π interactions with aromatic solvents like benzene and toluene

- Chlorinated solvents: The moderate polarity makes the compound compatible with dichloromethane and chloroform

Aqueous Solubility Limitations

The high lipophilicity (XLogP3-AA = 4.6) indicates limited water solubility [1]. The hydrophobic naphthalene core dominates the molecular character, overwhelming the polar influence of the sulfonate ester group. This behavior contrasts with ionic sulfonates (such as sodium p-toluenesulfonate) which exhibit high water solubility due to complete ionization.

Solvent Type Expected Solubility Basis Reference Methanol Soluble Experimental confirmation [6] Polar organic solvents Good solubility Structural analysis Inferred Aromatic solvents Good solubility π-π interactions Inferred Water Limited solubility High lipophilicity (XLogP = 4.6) [1]

Solubility-Structure Relationships

The solubility profile directly correlates with the molecular architecture. The naphthalene ring system contributes approximately 128 Ų of hydrophobic surface area, while the sulfonate ester group provides 51.8 Ų of polar surface area [1]. This 2.5:1 ratio of hydrophobic to polar surface area explains the preferential solubility in organic media.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization confirms the structural identity and purity of 2-Naphthyl p-Toluenesulfonate through multiple analytical techniques. The spectroscopic data provides detailed information about molecular connectivity, functional group identification, and structural confirmation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural confirmation of 2-Naphthyl p-Toluenesulfonate [3] [4]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the molecular structure:

- Aromatic region (7.0-8.5 ppm): Multiple signals corresponding to naphthalene ring protons and para-disubstituted benzene ring protons

- Methyl region (2.0-2.5 ppm): Singlet corresponding to the para-methyl group on the tosyl moiety

- Chemical shift patterns: Confirm the substitution pattern and connectivity

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with distinct carbon environments for the aromatic carbons, quaternary carbons, and the methyl carbon. The carbonyl carbon of the sulfonate ester appears in the expected downfield region, confirming the ester linkage [1].

Mass Spectrometry Analysis

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of 2-Naphthyl p-Toluenesulfonate. The exact mass of 298.06636548 Da matches the computed molecular formula C₁₇H₁₄O₃S [1]. Gas Chromatography-Mass Spectrometry (GC-MS) data is available, providing both separation and identification capabilities [1].

Key mass spectral features include:

- Molecular ion peak: m/z 298 corresponding to [M]⁺

- Fragmentation patterns: Loss of tosyl group (155 Da) yielding naphthol fragment

- Base peak: Typically corresponds to the tosyl cation (155 Da) or naphthalene-related fragments

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural confirmation [3] [4]. The infrared spectrum exhibits characteristic absorption bands:

- Aromatic C-H stretching: 3000-3100 cm⁻¹ region

- Aliphatic C-H stretching: 2800-3000 cm⁻¹ for methyl group

- Sulfonate S=O stretching: Strong absorptions around 1350-1150 cm⁻¹

- Aromatic C=C stretching: 1600-1450 cm⁻¹ region

- C-O ester stretching: 1200-1100 cm⁻¹ region

Purity Determination

Spectroscopic Technique Key Information Purity/Quality Reference ¹H Nuclear Magnetic Resonance Structural confirmation Structure verified [3] [4] ¹³C Nuclear Magnetic Resonance Carbon environment analysis Structure verified [1] Mass Spectrometry Molecular weight, fragmentation Exact mass confirmed [1] Infrared Spectroscopy Functional group identification Structure confirmed [3] [4] Gas Chromatography Purity assessment ≥98.0% purity [3] [4]

XLogP3

4.6

Other CAS

7385-85-5

Wikipedia

2-Naphthyl p-Toluenesulfonate

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Reactivity |

The development of 2-naphthyl p-toluenesulfonate as a synthetic reagent emerged from the broader investigation of tosylate chemistry in organic synthesis. While p-toluenesulfonic acid has been recognized as a strong organic acid since the early developments in sulfonation chemistry, the specific application of its naphthyl esters gained prominence through advances in nucleophilic substitution methodology. The compound's synthetic utility became particularly evident in educational settings, where it was adopted as an improved alternative to alkyl halides in undergraduate organic chemistry laboratories. This transition occurred as educators and researchers sought safer, more easily monitored alternatives to traditional electrophiles while maintaining the pedagogical value of fundamental organic reactions. The crystallographic characterization of 2-naphthyl p-toluenesulfonate provided crucial structural insights that enhanced understanding of its reactivity patterns. Crystal structure studies revealed important molecular conformations that influence its behavior in various chemical transformations. The systematic study of tosylate leaving groups in substitution reactions, particularly the famous work on norbornyl systems, demonstrated the exceptional utility of tosylates as leaving groups in mechanistic studies. These investigations established the theoretical foundation for the widespread adoption of tosylate-based electrophiles in synthetic applications. The compound's integration into contemporary synthetic methodology reflects the evolution of organic chemistry toward more efficient and selective reaction conditions. Research into palladium-catalyzed reactions revealed that aryl tosylates, including 2-naphthyl p-toluenesulfonate, could serve as effective electrophiles in cross-coupling reactions, expanding their utility beyond traditional nucleophilic substitution processes. This development marked a significant advancement in the application scope of tosylate chemistry. Nomenclature and Structural IdentificationThe systematic nomenclature of 2-naphthyl p-toluenesulfonate follows International Union of Pure and Applied Chemistry conventions, with the IUPAC name designated as naphthalen-2-yl 4-methylbenzenesulfonate. This naming convention clearly identifies the compound as an ester formed between the hydroxyl group at the 2-position of naphthalene and 4-methylbenzenesulfonic acid. Alternative nomenclature includes 2-naphthyl tosylate, p-toluenesulfonic acid 2-naphthyl ester, and 2-naphthalenol 4-methylbenzenesulfonate, reflecting various systematic approaches to naming this ester compound. Table 1: Molecular Identification Data for 2-Naphthyl p-Toluenesulfonate

The structural elucidation of 2-naphthyl p-toluenesulfonate reveals a molecule composed of three distinct aromatic regions: the naphthalene ring system, the tolyl group, and the connecting sulfonate ester linkage. The SMILES notation CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 provides a concise representation of the molecular connectivity. Three-dimensional conformational analysis indicates that the compound adopts specific spatial arrangements that influence its reactivity and interaction with other molecules during chemical transformations. Crystal structure data obtained through X-ray crystallography has provided detailed insights into the solid-state structure of 2-naphthyl p-toluenesulfonate. The crystallographic information reveals important intermolecular interactions and packing arrangements that contribute to the compound's physical properties. These structural studies have been instrumental in understanding the relationship between molecular structure and chemical reactivity. Table 2: Physical Properties of 2-Naphthyl p-Toluenesulfonate Significance in Organic SynthesisThe significance of 2-naphthyl p-toluenesulfonate in organic synthesis stems from its exceptional utility as an electrophile in nucleophilic substitution reactions, particularly SN2 mechanisms. Unlike traditional alkyl halides, this tosylate ester offers several advantages including enhanced visualization capabilities during thin-layer chromatography monitoring, improved safety profiles, and superior leaving group properties. The compound has found particular application in educational settings where it serves as an exemplary substrate for teaching fundamental organic chemistry concepts while providing students with hands-on experience using industrially relevant leaving groups. Research investigations have demonstrated that 2-naphthyl p-toluenesulfonate exhibits remarkable efficiency in SN2 reactions with various nucleophiles. The reaction with alkoxide nucleophiles, formed by deprotonation of alcohols such as 2-naphthol, proceeds under mild conditions to afford ether products in excellent yields. These transformations typically occur at moderate temperatures and can be completed within laboratory timeframes suitable for undergraduate instruction, making the compound invaluable for pedagogical applications. The compound's role in palladium-catalyzed cross-coupling reactions represents a significant advancement in its synthetic applications. Studies have shown that 2-naphthyl p-toluenesulfonate can participate in amination reactions catalyzed by palladium complexes, demonstrating reactivity patterns that complement traditional aryl halide substrates. These reactions proceed under optimized conditions using specific ligand systems and can achieve high selectivity for desired products. The ability of tosylate groups to serve as effective leaving groups in metal-catalyzed processes has expanded the synthetic utility of compounds like 2-naphthyl p-toluenesulfonate beyond conventional substitution chemistry. Table 3: Synthetic Applications of 2-Naphthyl p-Toluenesulfonate Recent developments in mechanochemical synthesis have revealed additional applications for 2-naphthyl p-toluenesulfonate in solvent-free reaction conditions. These studies demonstrate that the compound can participate in carbon-carbon bond forming reactions under ball-milling conditions, achieving high yields with simple naphthyl tosylate substrates. This mechanochemical approach represents an environmentally friendly alternative to traditional solution-phase chemistry and highlights the versatility of tosylate chemistry in emerging synthetic methodologies.

The electronic effects of substituents on the phenol significantly influence the reaction rate [4] [7]. Electron-donating groups on the phenol ring increase the nucleophilicity of the hydroxyl group, leading to faster reaction rates and higher yields [8] [4]. Conversely, electron-withdrawing substituents decrease the nucleophilicity and result in lower reaction rates [4] [7]. The Hammett correlation analysis for similar tosylation reactions shows a negative rho value of -0.777, indicating that electron-donating substituents favor the reaction [4] [7]. The reaction typically requires the presence of a base to neutralize the hydrogen chloride formed during the reaction [9] [6]. Common bases include triethylamine, pyridine, or sodium carbonate [9] [3] [6]. The choice of base affects both the reaction rate and the final yield, with organic bases generally providing better results than inorganic bases due to their ability to solubilize in organic solvents [6] [4]. Temperature control is crucial for optimal yields and product purity [8] [4]. Lower temperatures favor cleaner reactions with minimal side products, while elevated temperatures can lead to decomposition or competing reactions [8] [4]. The optimal temperature range is typically between 0°C and 25°C for most systems [3] [8] [4]. Solvent-Mediated Synthesis ProtocolsThe choice of solvent plays a critical role in the tosylation of 2-naphthol, affecting both the reaction rate and the final product yield [3] [8] [10]. Different solvents provide varying degrees of solvation for the reactants, intermediates, and products, thereby influencing the reaction pathway and efficiency [11] [12]. Table 2: Solvent Effects on 2-Naphthyl p-Toluenesulfonate Synthesis

Dichloromethane emerges as the preferred solvent for this transformation due to its excellent solvating properties for both organic reactants and its relatively low boiling point, which facilitates easy removal during workup [9] [10] [6]. The polar nature of dichloromethane helps stabilize the charged intermediates formed during the reaction while maintaining good solubility for the hydrophobic naphthyl and tosyl groups [10] [6]. Polar aprotic solvents such as dimethylformamide and acetonitrile provide moderate results but often require longer reaction times [13] [10]. These solvents can compete with the nucleophile for coordination with the electrophilic center, thereby reducing the reaction rate [12]. However, they offer the advantage of higher boiling points, which can be beneficial for reactions requiring elevated temperatures [13] [10]. Ethereal solvents like tetrahydrofuran and diethyl ether show good compatibility with the reaction but may lead to longer reaction times due to their coordinating nature [10] [14]. The oxygen atoms in these solvents can coordinate with the base or the tosyl chloride, potentially interfering with the desired reaction pathway [14] [12]. An innovative approach involves the use of aqueous systems with phase transfer catalysis [15] [3] [16]. This environmentally friendly protocol utilizes water as the primary solvent with ionic liquid brushes or other phase transfer agents to facilitate the reaction between the organic substrates [15] [3]. The method offers excellent yields while reducing the environmental impact associated with organic solvents [15] [16]. The solvent polarity significantly affects the reaction mechanism and the stability of charged intermediates [11] [12]. In polar solvents, the reaction may proceed through a more dissociative pathway with greater charge separation, while in nonpolar solvents, a more associative mechanism is favored [11] [12]. This mechanistic variation directly impacts the reaction rate and stereochemical outcome [11] [12]. Catalytic Approaches for Improved YieldThe incorporation of catalytic systems has revolutionized the synthesis of 2-naphthyl p-toluenesulfonate by significantly improving reaction rates, yields, and selectivity [17] [6] [18] [5]. Various catalytic approaches have been developed to enhance the efficiency of the tosylation process while maintaining mild reaction conditions. Table 3: Catalytic Systems for Enhanced 2-Naphthyl p-Toluenesulfonate Synthesis

4-Dimethylaminopyridine stands out as the most effective catalyst for this transformation [17] [18] [5]. Its enhanced nucleophilicity compared to pyridine, attributed to the electron-donating dimethylamino group, allows for rapid activation of the tosyl chloride [17] [18] [5]. The mechanism involves the formation of an acylpyridinium intermediate, which is subsequently attacked by the phenol nucleophile [17] [5]. This catalytic cycle significantly accelerates the reaction, reducing reaction times from hours to minutes while achieving near-quantitative yields [17] [18]. The exceptional catalytic activity of DMAP stems from its ability to form a highly reactive N-tosylpyridinium intermediate [5]. This intermediate is more electrophilic than the parent tosyl chloride, facilitating nucleophilic attack by the phenol [5]. The reaction proceeds through a concerted mechanism where bond formation and breaking occur simultaneously, avoiding the formation of high-energy intermediates [5]. DMAP hydrochloride represents an innovative recyclable catalytic system that operates under base-free conditions [17]. This salt form of DMAP can directly activate tosyl chloride without requiring an external base, simplifying the reaction setup and reducing the number of equivalents needed [17]. The catalyst can be recovered and reused multiple times without significant loss of activity [17]. Pyridine, while less active than DMAP, remains a standard catalyst for tosylation reactions [6] [5]. It requires higher loadings and longer reaction times but provides reliable results under mild conditions [6] [5]. The mechanism is similar to DMAP but proceeds at a slower rate due to the lower basicity and nucleophilicity of pyridine [5]. Triethylamine functions both as a base and as a nucleophilic catalyst [4] [7]. Studies on the kinetics of tosyl chloride reactions with phenols in the presence of triethylamine show that the reaction follows a bimolecular mechanism with the amine facilitating the nucleophilic substitution [4] [7]. The reaction rate constants are higher for electron-donating substituents on the phenol ring, consistent with the nucleophilic nature of the mechanism [4] [7]. Imidazole-based catalysts offer an alternative to DMAP with comparable activity [18]. These catalysts are particularly useful when DMAP is incompatible with other reaction components or when a less basic catalyst is required [18]. The imidazole nitrogen acts as a nucleophilic catalyst, forming an activated intermediate similar to the DMAP mechanism [18]. Purification Techniques and ChallengesThe purification of 2-naphthyl p-toluenesulfonate presents both opportunities and challenges that are intrinsic to the physical and chemical properties of the compound [19] [20] [21] [22]. The compound's melting point range of 123-127°C and its crystalline nature make it amenable to various purification strategies [1] [23] [24]. Table 4: Purification Methods for 2-Naphthyl p-Toluenesulfonate

Recrystallization represents the primary purification method for 2-naphthyl p-toluenesulfonate due to its crystalline nature and distinct solubility profile [20] [21] [25] [26]. The technique exploits the differential solubility of the desired product and impurities in various solvents [25] [26] [27]. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [21] [22] [25]. Ethanol-water mixtures provide excellent recrystallization media for this compound [20] [25] [27]. The mixed solvent system allows for fine-tuning of the solubility characteristics, ensuring complete dissolution at elevated temperatures while promoting selective crystallization upon cooling [20] [25]. The hydrogen bonding capability of both ethanol and water facilitates the removal of polar impurities that remain in the mother liquor [25] [27]. Toluene serves as an alternative recrystallization solvent, particularly useful when dealing with hydrophobic impurities [20] [25]. The aromatic nature of toluene provides good solvation for the naphthyl ring system while maintaining appropriate solubility characteristics for purification [25] [26]. However, the higher boiling point of toluene requires more careful temperature control during the recrystallization process [25] [26]. Column chromatography on silica gel offers high-resolution purification with excellent recovery yields [28] [29]. The technique provides superior separation of closely related impurities that may have similar solubility profiles [29] [25]. The polarity of the silica stationary phase effectively separates the target compound from both more polar and less polar impurities [29] [25]. However, this method requires larger quantities of solvents and longer processing times [29] [25]. The selection of appropriate mobile phase compositions for chromatographic purification requires careful consideration of the compound's polarity [29] [25]. Typical solvent systems include petroleum ether-ethyl acetate mixtures with varying ratios to achieve optimal separation [28] [29]. The sulfonate ester functionality imparts moderate polarity to the molecule, requiring balanced eluent compositions [29] [25]. Aqueous base washing provides a rapid and efficient method for removing acidic impurities, particularly residual p-toluenesulfonic acid and unreacted 2-naphthol [28] [25]. This technique exploits the acid-base properties of potential impurities while leaving the neutral ester product unchanged [25] [27]. The method is particularly valuable as a preliminary purification step before more sophisticated techniques [25] [27]. Trituration with cold solvents offers a simple yet effective purification approach for removing soluble impurities [25] [27] [30]. This technique involves stirring the crude product with a cold solvent in which impurities are soluble but the desired product has limited solubility [27] [30]. The method is rapid and uses minimal solvent volumes, making it environmentally favorable [27] [30]. The primary challenges in purification arise from the formation of closely related impurities during synthesis [19] [28] [20]. These may include bis-tosylated products, unreacted starting materials, and tosyl chloride hydrolysis products [19] [28]. The similar chemical structures of these impurities can make separation difficult, requiring carefully optimized purification protocols [28] [20]. Melting point determination serves as both a purity assessment tool and an identification method for the final product [24] [31]. Pure 2-naphthyl p-toluenesulfonate exhibits a sharp melting point in the range of 125-127°C [1] [24]. Impure samples typically show broader melting ranges and depressed melting points, indicating the presence of contaminants [31]. The proximity of the observed melting point to literature values provides a reliable indicator of purification success [31]. The crystalline nature of the product facilitates purification but can also present challenges related to crystal habit and polymorphism [32] [33]. Different crystallization conditions may yield crystals with varying morphologies, affecting filtration efficiency and drying characteristics [32] [33]. Understanding and controlling these factors is essential for developing robust purification protocols suitable for scale-up operations [32] [33]. The molecular structure of 2-Naphthyl p-Toluenesulfonate consists of a naphthalene ring system substituted at the 2-position with a para-toluenesulfonate group. The compound exhibits the molecular formula C₁₇H₁₄O₃S with a molecular weight of 298.36 grams per mole [1] [2] [3]. The structural architecture features a fused aromatic bicyclic naphthalene system connected through a sulfonate ester linkage (C-O-SO₂) to a para-methylbenzenesulfonate group [1]. Molecular Geometry AnalysisThe three-dimensional molecular geometry reveals several key structural features that influence the compound's physicochemical properties. The molecule contains three rotatable bonds, providing conformational flexibility around the sulfonate ester linkage [1]. The topological polar surface area measures 51.8 Ų, indicating moderate polarity that affects solubility and intermolecular interactions [1]. The heavy atom count of 21 atoms contributes to the compound's molecular complexity value of 431 [1]. The naphthalene ring system maintains planar geometry characteristic of aromatic polycyclic structures, while the para-toluenesulfonate group can adopt various orientations relative to the naphthalene plane. The sulfonate ester linkage introduces partial double bond character through resonance stabilization, affecting the overall molecular rigidity [1]. Crystallographic DataThermal Stability and Phase BehaviorThe thermal properties of 2-Naphthyl p-Toluenesulfonate demonstrate characteristic behavior typical of organic sulfonate esters. The compound exhibits a well-defined melting point range of 123.0-127.0°C, as determined through experimental measurements [2] [3] [4]. This relatively sharp melting point indicates good crystalline purity and structural uniformity. Melting Point CharacteristicsThe melting point of 125°C (midpoint of the range) reflects the compound's moderate intermolecular forces and crystalline packing efficiency [2] [3] [4]. The narrow melting range of approximately 4°C suggests minimal impurities and good crystalline order. The melting behavior is consistent with the molecular structure, where aromatic π-π stacking interactions between naphthalene rings and dipolar interactions from the sulfonate group contribute to crystal lattice stability. Thermal Decomposition BehaviorComputational predictions estimate the boiling point at 476.7±28.0°C under standard atmospheric pressure [2]. However, like many organic sulfonate esters, 2-Naphthyl p-Toluenesulfonate is expected to undergo thermal decomposition before reaching its theoretical boiling point. The predicted density of 1.277±0.06 g/cm³ indicates a relatively dense material, consistent with efficient crystal packing [2]. Thermal stability studies indicate that the compound remains stable under proper storage conditions at room temperature, with recommendations for storage in cool, dark environments below 15°C to maximize shelf life [3] [4]. The sulfonate ester linkage represents the most thermally labile portion of the molecule, typically decomposing through elimination reactions at elevated temperatures.

Phase Behavior and StabilityThe compound exists as a solid at room temperature (20°C), maintaining crystalline structure under normal atmospheric conditions [3] [4]. Chemical stability analysis confirms that 2-Naphthyl p-Toluenesulfonate remains stable under proper conditions but should be protected from strong oxidizing agents that could potentially cleave the sulfonate ester bond [5]. Solubility Profiles in Organic MediaThe solubility characteristics of 2-Naphthyl p-Toluenesulfonate reflect its molecular structure, which combines the hydrophobic naphthalene ring system with the moderately polar sulfonate ester functionality. The computed XLogP3-AA value of 4.6 indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [1]. Organic Solvent SolubilityExperimental evidence confirms solubility in methanol, indicating compatibility with polar protic solvents [6]. The presence of three hydrogen bond acceptor sites (oxygen atoms in the sulfonate group) and the absence of hydrogen bond donor sites creates a molecular environment favorable for dissolution in polar organic solvents [1]. The structural characteristics suggest good solubility in:

Aqueous Solubility LimitationsThe high lipophilicity (XLogP3-AA = 4.6) indicates limited water solubility [1]. The hydrophobic naphthalene core dominates the molecular character, overwhelming the polar influence of the sulfonate ester group. This behavior contrasts with ionic sulfonates (such as sodium p-toluenesulfonate) which exhibit high water solubility due to complete ionization.

Solubility-Structure RelationshipsThe solubility profile directly correlates with the molecular architecture. The naphthalene ring system contributes approximately 128 Ų of hydrophobic surface area, while the sulfonate ester group provides 51.8 Ų of polar surface area [1]. This 2.5:1 ratio of hydrophobic to polar surface area explains the preferential solubility in organic media. Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)Comprehensive spectroscopic characterization confirms the structural identity and purity of 2-Naphthyl p-Toluenesulfonate through multiple analytical techniques. The spectroscopic data provides detailed information about molecular connectivity, functional group identification, and structural confirmation. Nuclear Magnetic Resonance SpectroscopyNuclear Magnetic Resonance spectroscopy serves as the primary tool for structural confirmation of 2-Naphthyl p-Toluenesulfonate [3] [4]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the molecular structure:

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with distinct carbon environments for the aromatic carbons, quaternary carbons, and the methyl carbon. The carbonyl carbon of the sulfonate ester appears in the expected downfield region, confirming the ester linkage [1]. Mass Spectrometry AnalysisMass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of 2-Naphthyl p-Toluenesulfonate. The exact mass of 298.06636548 Da matches the computed molecular formula C₁₇H₁₄O₃S [1]. Gas Chromatography-Mass Spectrometry (GC-MS) data is available, providing both separation and identification capabilities [1]. Key mass spectral features include:

Infrared SpectroscopyInfrared spectroscopy provides functional group identification and structural confirmation [3] [4]. The infrared spectrum exhibits characteristic absorption bands:

Purity Determination

XLogP3 4.6

Other CAS

7385-85-5

Wikipedia

2-Naphthyl p-Toluenesulfonate

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|